molecular formula C5HCl2N3 B1371311 3,6-ジクロロピラジン-2-カルボニトリル CAS No. 356783-16-9

3,6-ジクロロピラジン-2-カルボニトリル

カタログ番号: B1371311
CAS番号: 356783-16-9
分子量: 173.98 g/mol
InChIキー: UZHXXRRBFJSFCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-Dichloropyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5HCl2N3 and its molecular weight is 173.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dichloropyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloropyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1.1 Antiviral Drug Synthesis

One of the most notable applications of 3,6-dichloropyrazine-2-carbonitrile is in the synthesis of Favipiravir , an antiviral medication effective against influenza and other viral infections, including COVID-19. Favipiravir is synthesized from this compound through a series of fluorination and hydrolysis reactions . The ability to produce high-purity 3,6-dichloropyrazine-2-carbonitrile is crucial for the efficient manufacture of Favipiravir, making it a key building block in antiviral drug development .

1.2 Other Pharmaceutical Intermediates

Beyond Favipiravir, 3,6-dichloropyrazine-2-carbonitrile serves as a precursor for various heterocyclic compounds used in drug discovery. Its structural characteristics enable it to participate in reactions that yield compounds with therapeutic potential against a range of diseases .

Chemical Synthesis

2.1 Synthesis Methods

The synthesis of 3,6-dichloropyrazine-2-carbonitrile has been optimized to enhance yield and purity. A notable method involves chlorination of 3-hydroxy-6-bromopyrazine-2-amide under controlled conditions using phosphorus oxychloride and triethylamine as a base. This method significantly reduces by-products and improves the overall quality of the final product .

Synthesis Method Yield Conditions
Chlorination Reaction81%DCM at 0-20°C for 3h with TiCl4 and tert-butyl nitrite

Toxicological and Safety Information

While 3,6-dichloropyrazine-2-carbonitrile is primarily used in laboratory settings and industrial applications, it is essential to consider its safety profile. The compound is classified as potentially hazardous, necessitating appropriate handling measures to prevent exposure through inhalation or skin contact .

Case Studies

4.1 Favipiravir Development

In research conducted on Favipiravir's efficacy against viral infections, the role of 3,6-dichloropyrazine-2-carbonitrile was pivotal. Studies demonstrated that the compound's high purity correlates with improved therapeutic outcomes when used in drug formulations .

4.2 Industrial Scale Production

Recent advancements in synthetic methodologies have allowed for the industrial-scale production of 3,6-dichloropyrazine-2-carbonitrile with lower costs and higher purity levels. These innovations facilitate the large-scale manufacture of antiviral drugs, addressing global health needs during pandemics .

生化学分析

Biochemical Properties

3,6-Dichloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of antiviral agents. It interacts with various enzymes and proteins during its conversion to active pharmaceutical ingredients. For instance, it is involved in the production of Favipiravir, an antiviral drug used to treat RNA virus infections . The compound undergoes enzymatic transformations that facilitate its incorporation into the final drug product. These interactions are crucial for the compound’s efficacy and stability in pharmaceutical formulations.

Cellular Effects

3,6-Dichloropyrazine-2-carbonitrile has been shown to influence cellular processes, particularly in the context of antiviral activity. It affects cell signaling pathways and gene expression by inhibiting viral RNA polymerase, thereby preventing viral replication . This inhibition disrupts the normal functioning of infected cells, leading to the suppression of viral proliferation. Additionally, the compound may impact cellular metabolism by altering the expression of genes involved in metabolic pathways, further contributing to its antiviral effects.

Molecular Mechanism

The molecular mechanism of 3,6-Dichloropyrazine-2-carbonitrile involves its interaction with viral RNA polymerase. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the synthesis of viral RNA . This inhibition is achieved through competitive binding, where 3,6-Dichloropyrazine-2-carbonitrile competes with the natural substrates of the enzyme. The result is a decrease in viral RNA production, leading to the suppression of viral replication and infection.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dichloropyrazine-2-carbonitrile have been observed to change over time. The compound is relatively stable under recommended storage conditions, but it may degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, although its efficacy may decrease with prolonged storage. These findings highlight the importance of proper storage and handling to ensure the compound’s stability and effectiveness.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 3,6-Dichloropyrazine-2-carbonitrile vary with different dosages. At lower doses, the compound exhibits potent antiviral activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3,6-Dichloropyrazine-2-carbonitrile is involved in several metabolic pathways, primarily related to its conversion to active pharmaceutical ingredients. The compound undergoes enzymatic transformations, including hydroxylation and conjugation, which facilitate its incorporation into antiviral drugs . These metabolic processes are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways.

Transport and Distribution

The transport and distribution of 3,6-Dichloropyrazine-2-carbonitrile within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as tissue permeability and binding affinity to cellular proteins. These properties are crucial for the compound’s pharmacokinetics and therapeutic effects.

Subcellular Localization

3,6-Dichloropyrazine-2-carbonitrile is localized within specific subcellular compartments, where it exerts its antiviral activity . The compound is primarily found in the cytoplasm, where it interacts with viral RNA polymerase and inhibits viral replication. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its antiviral efficacy. Understanding the subcellular localization of 3,6-Dichloropyrazine-2-carbonitrile is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

生物活性

3,6-Dichloropyrazine-2-carbonitrile is a compound of significant interest in the field of medicinal chemistry, particularly due to its role as an intermediate in the synthesis of favipiravir, an antiviral drug. This article explores the biological activity of 3,6-dichloropyrazine-2-carbonitrile, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

3,6-Dichloropyrazine-2-carbonitrile (CAS No. 356783-16-9) has a molecular formula of C5HCl2NC_5HCl_2N and a molecular weight of approximately 173.99 g/mol. Its structure features two chlorine atoms at the 3 and 6 positions of the pyrazine ring, which contributes to its reactivity and biological activity.

Synthesis Pathway

The synthesis of 3,6-dichloropyrazine-2-carbonitrile typically involves chlorination and subsequent nitration processes. A common synthetic route includes the reaction with potassium fluoride in a phase transfer catalyst system to produce favipiravir .

Antiviral Activity
3,6-Dichloropyrazine-2-carbonitrile is primarily known for its role in the synthesis of favipiravir, which exhibits antiviral activity against RNA viruses. The mechanism involves:

  • Inhibition of RNA Polymerase : Favipiravir is metabolized into its active form, which inhibits the viral RNA-dependent RNA polymerase (RdRp), disrupting viral replication .
  • Reduction in Viral Load : By inhibiting RdRp, favipiravir leads to a decrease in viral RNA synthesis, thereby reducing the overall viral load in infected individuals.

Pharmacokinetics

The pharmacokinetic profile of 3,6-dichloropyrazine-2-carbonitrile is closely related to that of favipiravir. Key points include:

  • Absorption : The compound is well absorbed when administered orally.
  • Metabolism : It undergoes metabolic transformations to yield favipiravir, which is further processed by intracellular enzymes .
  • Distribution : The compound shows good tissue distribution mediated by various transporters.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of favipiravir derived from 3,6-dichloropyrazine-2-carbonitrile:

  • Efficacy Against Influenza : In clinical trials, favipiravir demonstrated significant efficacy against influenza viruses. A study reported that patients treated with favipiravir exhibited faster recovery rates compared to those receiving standard antiviral treatments .
  • COVID-19 Treatment : Favipiravir has been evaluated for its effectiveness against COVID-19. In a randomized controlled trial involving patients with moderate to severe COVID-19 pneumonia, those treated with favipiravir showed improved clinical outcomes compared to control groups .
  • Animal Models : Research using animal models indicated that administration of favipiravir led to a significant survival rate in infected subjects. For instance, a study found that high doses resulted in up to 100% survival rates when treatment was initiated promptly after infection .

Tables Summarizing Biological Activity

Parameter Details
Chemical Formula C5HCl2NC_5HCl_2N
Molecular Weight 173.99 g/mol
Role in Synthesis Intermediate for favipiravir
Mechanism of Action Inhibits RNA-dependent RNA polymerase
Therapeutic Uses Antiviral agent for influenza and COVID-19

特性

IUPAC Name

3,6-dichloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHXXRRBFJSFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627393
Record name 3,6-Dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-16-9
Record name 3,6-Dichloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloropyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,6-Dichloropyrazine-2-carbonitrile
Reactant of Route 3
3,6-Dichloropyrazine-2-carbonitrile
Reactant of Route 4
3,6-Dichloropyrazine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3,6-Dichloropyrazine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3,6-Dichloropyrazine-2-carbonitrile
Customer
Q & A

Q1: What is the role of 3,6-dichloropyrazine-2-carbonitrile in the synthesis of favipiravir?

A1: 3,6-Dichloropyrazine-2-carbonitrile serves as a key starting material for producing the essential intermediate 3,6-difluoropyrazine-2-carbonitrile. This transformation is achieved by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride, utilizing tetrabutyl-ammonium bromide (TBAB) as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C) []. This fluorination step is critical in constructing the final favipiravir molecule.

Q2: Are there alternative synthetic routes to favipiravir that bypass the use of 3,6-dichloropyrazine-2-carbonitrile?

A2: Yes, researchers have explored alternative synthetic approaches to favipiravir. One notable route utilizes 2-aminopyrazine as the starting material []. While the specific details of this synthesis are not provided in the abstract, it highlights the ongoing efforts to explore diverse synthetic strategies for favipiravir, potentially offering advantages in terms of cost-effectiveness, efficiency, or environmental impact.

Q3: What purification methods have been developed for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile) derived from 3,6-dichloropyrazine-2-carbonitrile?

A3: A simplified purification method for isolating 3,6-difluoropyrazine-2-carbonitrile has been developed, involving the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide to obtain the purified compound []. This approach streamlines the purification process, contributing to the overall efficiency and practicality of the favipiravir synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。